molecular formula C18H24N4O3 B4463334 N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide

N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide

Cat. No. B4463334
M. Wt: 344.4 g/mol
InChI Key: XPKQUGDMQAMECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied in the field of pharmaceutical research. It is a drug that has been developed to treat type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide inhibitors work by inhibiting the enzyme N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, the levels of these hormones are increased, leading to improved insulin secretion, reduced glucagon secretion, and decreased hepatic glucose production. This results in improved glycemic control and a reduction in blood glucose levels.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide inhibitors have various biochemical and physiological effects on the body. They have been shown to improve insulin sensitivity, increase insulin secretion, and reduce glucagon secretion. In addition, N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide inhibitors have also been shown to promote weight loss and reduce inflammation in the body. However, they may also have some negative effects, such as increasing the risk of pancreatitis and hypoglycemia.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide inhibitors have several advantages for lab experiments, such as their ability to improve glycemic control and reduce insulin resistance. They are also relatively safe and well-tolerated, making them a good candidate for clinical trials. However, they may also have some limitations, such as their potential negative effects on the pancreas and the risk of hypoglycemia.

Future Directions

There are several future directions for the study of N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide inhibitors. One potential area of research is the development of more potent and selective inhibitors that have fewer negative side effects. Another area of research is the investigation of the cardiovascular benefits of N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide inhibitors, such as their potential to reduce the risk of heart failure and stroke. In addition, more research is needed to determine the long-term safety and efficacy of N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide inhibitors in the treatment of type 2 diabetes.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide inhibitors have been extensively studied in the field of pharmaceutical research due to their potential therapeutic benefits for the treatment of type 2 diabetes. They have been shown to improve glycemic control, reduce insulin resistance, and promote weight loss. In addition, N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide inhibitors have also been studied for their potential cardiovascular benefits, such as reducing the risk of heart failure and stroke.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-ethylpyrazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-4-22-15(9-10-19-22)14-6-5-11-21(14)18(23)20-13-7-8-16(24-2)17(12-13)25-3/h7-10,12,14H,4-6,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKQUGDMQAMECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.